N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a phenyl ring, which is further connected to a benzamide group with a dimethylsulfamoyl substituent. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole moiety, which is then coupled with a phenyl ring through a series of reactions involving halogenation, nucleophilic substitution, and amide formation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole moiety is known to interact with specific enzymes and proteins, potentially inhibiting their activity. The dimethylsulfamoyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of direct interactions with molecular targets and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples include:
2-(4-aminophenyl)benzothiazole: A compound with a similar benzothiazole structure but different substituents.
4-(dimethylsulfamoyl)benzoic acid: A simpler molecule with the same sulfonamide group but lacking the benzothiazole moiety.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide stands out due to its combination of structural features, which confer unique reactivity and biological activity. The presence of both the benzothiazole and dimethylsulfamoyl groups allows for a broader range of interactions and applications compared to similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)18-12-10-15(11-13-18)21(26)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGELDWRNLBVKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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